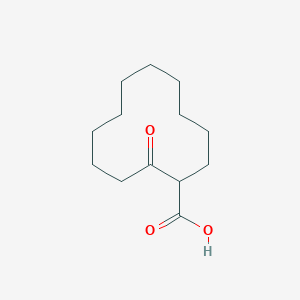

2-Oxocyclododecane-1-carboxylic acid

Description

2-Oxocyclododecane-1-carboxylic acid is a cyclic carboxylic acid derivative featuring a 12-membered cyclododecane ring substituted with a ketone (oxo) group at the 2-position and a carboxylic acid moiety at the 1-position. The cyclododecane backbone may confer unique conformational and steric properties, influencing reactivity and interactions compared to smaller cyclic or linear analogs.

Properties

CAS No. |

91975-98-3 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

2-oxocyclododecane-1-carboxylic acid |

InChI |

InChI=1S/C13H22O3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2,(H,15,16) |

InChI Key |

RFJNITYWYVNMER-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxocyclododecane-1-carboxylic acid can be achieved through several methods:

Oxidation of Cyclododecanone: One common method involves the oxidation of cyclododecanone using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

Hydrolysis of Nitriles: Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group using dilute acid or alkali followed by acidification.

Industrial Production Methods: In industrial settings, the production of 2-Oxocyclododecane-1-carboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclododecane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dicarboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Alcohols, amines, and acid chlorides

Major Products:

Oxidation Products: Dicarboxylic acids.

Reduction Products: Alcohol derivatives.

Substitution Products: Esters, amides, and other functionalized derivatives

Scientific Research Applications

2-Oxocyclododecane-1-carboxylic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

Nanotechnology: The compound is used as a surface modifier for nanoparticles to enhance their dispersion in polar solvents.

Material Science: It is employed in the development of new materials with specific properties, such as high thermal stability and mechanical strength.

Medical Research: The compound’s derivatives are investigated for potential therapeutic applications, including drug delivery systems and bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Oxocyclododecane-1-carboxylic acid involves its functional groups:

Comparison with Similar Compounds

Structural Comparison

The following compounds share functional or structural similarities with 2-Oxocyclododecane-1-carboxylic acid:

Key Structural Differences :

- Ring Size : The 12-membered cyclododecane ring in the target compound contrasts with smaller cyclic systems (e.g., pyrrolidine in 1-methyl-5-oxopyrrolidine-3-carboxylic acid) or linear chains (e.g., 2-Oxoadipic acid). Larger rings may exhibit greater conformational flexibility and steric hindrance.

- Functional Group Positioning : The proximity of the oxo and carboxylic acid groups in the cyclododecane derivative may influence intramolecular interactions, unlike the linear 2-Oxoadipic acid, where functional groups are more spaced.

Physical and Chemical Properties

Hypothetical comparisons based on structural analogs:

- Solubility : Linear analogs like 2-Oxoadipic acid (with two polar carboxylic groups) are likely more water-soluble than the cyclododecane derivative, where the large hydrophobic ring may reduce solubility.

- Melting Point : Cyclic compounds often have higher melting points than linear analogs due to restricted molecular motion. For example, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (a 5-membered ring) has a reported melting point of ~180°C , suggesting the cyclododecane analog could exceed this range.

Research Findings and Knowledge Gaps

- Synthetic Challenges : Larger cyclic compounds like 2-Oxocyclododecane-1-carboxylic acid may require specialized ring-closing strategies (e.g., high-dilution conditions) compared to smaller analogs.

- Toxicity Concerns : Structural analogs such as 2-Oxoadipic acid highlight the need for rigorous toxicological profiling, as incomplete data pose risks in industrial or pharmaceutical applications .

- Functional Group Reactivity : The ketone and carboxylic acid groups in all three compounds suggest shared reactivity (e.g., nucleophilic attacks, esterification), but steric effects in the cyclododecane derivative may alter reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.